molecular formula C11H17NO B1657551 2-(2-ethylphenoxy)-N-methylethanamine CAS No. 57162-89-7

2-(2-ethylphenoxy)-N-methylethanamine

Cat. No.: B1657551
CAS No.: 57162-89-7
M. Wt: 179.26 g/mol
InChI Key: VIKWYIGBGCPHGN-UHFFFAOYSA-N
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Description

2-(2-ethylphenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of an ethyl-substituted phenoxy group attached to an N-methylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylphenoxy)-N-methylethanamine typically involves the reaction of 2-ethylphenol with an appropriate alkylating agent to introduce the ethanamine group. One common method is the Williamson ether synthesis, where 2-ethylphenol is reacted with 2-chloro-N-methylethanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylphenoxy)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2-ethylphenoxy)-N-methylethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-ethylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the ethanamine moiety may form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanamine: Lacks the ethyl and phenoxy substituents, leading to different chemical and biological properties.

    2-(2-methoxyphenoxy)-N-methylethanamine: Contains a methoxy group instead of an ethyl group, which can affect its reactivity and interactions.

    2-(2-chlorophenoxy)-N-methylethanamine: The presence of a chlorine atom can significantly alter its chemical behavior and biological activity.

Uniqueness

2-(2-ethylphenoxy)-N-methylethanamine is unique due to the presence of both an ethyl-substituted phenoxy group and an N-methylethanamine moiety

Properties

IUPAC Name

2-(2-ethylphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-10-6-4-5-7-11(10)13-9-8-12-2/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKWYIGBGCPHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398907
Record name 2-(2-ethylphenoxy)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57162-89-7
Record name 2-(2-ethylphenoxy)-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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